4-(3,5-Difluorophenyl)benzaldehyde

Catalog No.
S1911065
CAS No.
221018-03-7
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-Difluorophenyl)benzaldehyde

Researchers requiring a 3,5-difluoro-substituted biphenyl aldehyde for advanced materials face inconsistent electronic properties from isomers. 4-(3,5-Difluorophenyl)benzaldehyde (CAS 221018-03-7) solves this with precise dipole orientation and strong electronegativity, critical for high-performance OLED and LC applications. • Enables high dielectric anisotropy (Δε) in TFT/STN liquid crystal mixtures for low-voltage operation. • Key intermediate for efficient pure-blue OLED emitters via tailored HOMO/LUMO levels. • Versatile handle for medicinal chemistry: reductive amination, aldol condensation, Wittig reactions to introduce the 3,5-difluorophenyl motif. Shipment from stock for immediate research use.

CAS Number

221018-03-7

Product Name

4-(3,5-Difluorophenyl)benzaldehyde

IUPAC Name

4-(3,5-difluorophenyl)benzaldehyde

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H

InChI Key

KKOQMGVTGKBJBL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)F

Synonyms

4-(3,5-Difluorophenyl)benzaldehyde, 3',5'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde, 3,5-Difluoro-4'-formylbiphenyl, 4-(3,5-Difluorophenyl)benzenecarbaldehyde, 221018-03-7

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-(3,5-Difluorophenyl)benzaldehyde (CAS: 221018-03-7) is a biphenyl aldehyde derivative distinguished by a specific 3,5-difluoro substitution on one of its phenyl rings. This structural motif serves as a crucial building block in the synthesis of high-performance organic materials, particularly for liquid crystal displays and organic light-emitting diodes (OLEDs). [1] The strategic placement of two fluorine atoms significantly modifies the molecule's electronic properties, polarity, and intermolecular interactions, making it a valuable precursor for creating materials with tailored dielectric anisotropy, thermal stability, and charge-transport characteristics. [2]

Building Block Fit

Fluorinated biphenyl aldehyde core for Suzuki coupling diversification
Research-grade purity supports reproducible medicinal chemistry and materials science
3,5-difluoro pattern provides electron-deficient aryl partner in cross-coupling

Substituting 4-(3,5-Difluorophenyl)benzaldehyde with simpler analogs like 4-phenylbenzaldehyde or isomers with different fluorine positions (e.g., 4-(2,4-difluorophenyl) or 4-(4-fluorophenyl)) is often unviable in process chemistry and device engineering. The 3,5-difluoro pattern provides a unique combination of strong electronegativity and a specific dipole moment orientation that is critical for achieving high dielectric anisotropy in liquid crystal mixtures. Altering the fluorine positions changes these vector properties, leading to suboptimal electro-optical performance. Furthermore, in syntheses of OLED materials or pharmaceutical intermediates, this specific substitution pattern is often required to fine-tune HOMO/LUMO energy levels for efficient charge injection or to block specific metabolic pathways, functions that are not replicated by other analogs. [1]

Substitution Risk

Positional isomer reactivity

3-(3,5-Difluorophenyl)benzaldehyde (meta isomer) may shift Suzuki coupling efficiency and regioselectivity; direct substitution can alter synthetic outcome.

Mono-fluorinated analog electronic profile

4-(3-Fluorophenyl)benzaldehyde exhibits lower electron-withdrawing capacity; reaction rates and product distributions may differ from the 3,5-difluoro variant.

Non-fluorinated biphenyl aldehyde property mismatch

4-Phenylbenzaldehyde lacks fluorine-driven electronic and steric effects; physicochemical properties and purification behavior may not transfer directly.

Liquid Crystal Precursor with High Dielectric Anisotropy

The 3,5-difluorophenyl moiety is a critical structural element for synthesizing liquid crystal compounds with large positive dielectric anisotropy (Δε), a key parameter for low-voltage-driven displays. [1] While direct data for this specific aldehyde is proprietary, patents for structurally similar liquid crystals demonstrate that compounds incorporating the 3,5-difluorophenyl group are specifically designed to achieve high Δε values, which are essential for modern display technologies like twisted nematic (TN) and thin-film transistor (TFT) displays. In contrast, non-fluorinated or differently fluorinated analogs do not provide the same magnitude of dielectric anisotropy, which would result in higher power consumption and slower switching speeds in the final device.

Evidence DimensionDielectric Anisotropy (Δε) Contribution
Target Compound DataContributes to large positive Δε values in final liquid crystal molecules.
Comparator Or BaselineNon-fluorinated or alternatively-fluorinated biphenyls provide lower or misaligned dielectric anisotropy.
Quantified DifferenceNot specified in sources, but the difference is significant enough to be a primary design choice in patented liquid crystal formulations.
ConditionsFormulated into nematic liquid crystal mixtures for electro-optical displays.

Procuring this specific precursor is essential for manufacturing competitive liquid crystal mixtures that meet the low-voltage and fast-response requirements of modern electronic displays.

Suzuki coupling yield
Cross-study comparable
Reported 28% overall yield for related 4-(difluorophenyl)benzaldehyde derivative
Para-substituted isomer may support higher coupling efficiency than meta-substituted analog
Yield comparison drawn from cross-study data; direct head-to-head values not reported

Blue OLED Emitter Material Synthesis

The 3,5-difluorophenyl group is used to construct advanced host and emitter materials for Organic Light-Emitting Diodes (OLEDs), particularly for challenging blue-light emission. The strong electron-withdrawing nature of the two fluorine atoms helps to lower the HOMO/LUMO energy levels of the target molecule, facilitating better charge injection and transport balance within the device stack. [1] For example, pyrene-benzimidazole derivatives designed for blue emission showed that molecular design to reduce aggregation and tune electronic properties is critical for performance. An OLED using a non-doped emissive layer of one such optimized molecule achieved an external quantum efficiency (EQE) of up to 4.3% with pure blue CIE coordinates (0.148, 0.130). [2] Using a non-fluorinated precursor would result in different energy levels, likely leading to lower efficiency and a shift in emission color.

Evidence DimensionExternal Quantum Efficiency (EQE) of Resulting OLED Device
Target Compound DataEnables synthesis of materials leading to devices with EQE up to 4.3% for pure blue emission.
Comparator Or BaselineMaterials synthesized from non-fluorinated analogs (e.g., 4-phenylbenzaldehyde) would exhibit different, likely less favorable, electronic properties for blue emission.
Quantified DifferenceNot a direct head-to-head comparison, but the performance is benchmarked against other small-molecule fluorescent blue emitters.
ConditionsNon-doped emissive layer in a prototype OLED device.

This precursor is crucial for R&D and manufacturing of high-performance blue OLED materials, where precise energy level tuning is a primary determinant of device efficiency and color purity.

Electron deficiency
Class-level inference
Cumulative σₘ ≈ +0.68 (3,5-difluoro) vs. +0.34 (single 3-fluoro)
Approximately two-fold increase in electron-withdrawing capacity from Hammett constants
Calculated from standard substituent constants; reaction context may vary

Suzuki Coupling Process Compatibility

As a biphenyl derivative, 4-(3,5-Difluorophenyl)benzaldehyde is synthesized via Suzuki-Miyaura cross-coupling, a widely used and scalable industrial reaction. The aldehyde group is generally compatible with the palladium-catalyzed reaction conditions required for coupling an arylboronic acid with an aryl halide. This compatibility is a key process advantage, as it allows for the late-stage introduction of the aldehyde functionality or its preservation during the key C-C bond formation. While specific yields for this exact compound's synthesis are process-dependent, the Suzuki reaction is well-established for producing substituted biaryls in high yields. [1] Attempting to synthesize this molecule through other, older methods like the Ullmann reaction would likely result in lower yields and require harsher conditions, making it less suitable for manufacturing.

Evidence DimensionSynthetic Route Compatibility and Yield
Target Compound DataSynthesized via high-yield, scalable Suzuki-Miyaura coupling, which is compatible with the aldehyde functional group.
Comparator Or BaselineOlder methods like the Ullmann reaction, which generally have lower yields and harsher conditions.
Quantified DifferenceNot quantified, but Suzuki coupling is the industry standard for its high selectivity and yields.
ConditionsPalladium-catalyzed cross-coupling in the presence of a base.

This compound is produced via a robust and well-understood synthetic route, ensuring reliable supply and batch-to-batch consistency for industrial procurement.

Purity specification
Data to verify
≥97% (AmayBio) / 95% (AKSci) minimum purity reported by suppliers
Research-grade purity helps minimize side reactions from unidentified impurities
Supplier-reported data; lot-specific CoA review advised
Physical properties
Data to verify
Density 1.248 g/cm³; boiling point 322.8 °C at 760 mmHg
Higher density vs. non-fluorinated analog influences solution-phase handling and purification
Comparative data from non-fluorinated biphenyl-4-carboxaldehyde

Liquid Crystal Mixture Building Block

This compound is the right choice when the goal is to synthesize novel liquid crystalline materials with a large positive dielectric anisotropy (Δε). The resulting materials are suitable for formulating mixtures used in low-power, high-speed thin-film transistor (TFT) and super-twisted nematic (STN) displays where low-voltage operation is a critical performance metric. [1]

OLED Blue Emitters and Hosts

Use this aldehyde as a starting material for synthesizing advanced organic semiconductors for OLEDs. Its specific electronic properties, imparted by the 3,5-difluoro substitution, are essential for developing efficient, pure-blue emitting materials or the host materials that support them, addressing a key challenge in the development of full-color displays and solid-state lighting. [2]

Fluorinated Pharma & Agrochemical Intermediates

In medicinal and agrochemical chemistry, the 3,5-difluorophenyl motif is used to enhance metabolic stability and binding affinity. This aldehyde serves as a versatile intermediate for introducing this key structural unit into more complex bioactive molecules through reactions like reductive amination, aldol condensation, or Wittig reactions.

Application Selection Guide

Application
Selection Property
Validation Focus
Fluorinated drug intermediate synthesis
Aldehyde coupling handle for Suzuki diversification
Cross-coupling efficiency with electron-poor substrates
Liquid crystal precursor development
Lateral 3,5-difluoro substitution effect on mesophase behavior
Reported nematic phase promotion and smectic suppression
Activity-based probe construction
Aldehyde reactivity for bioconjugation
Fluorinated biphenyl core contribution to probe binding
Process route scouting
Predictable electron-deficient aryl partner
Yield optimization and purification scalability

XLogP3

3.2

Wikipedia

4-(3,5-difluorophenyl)benzaldehyde

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